3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole 3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14518656
InChI: InChI=1S/C16H13Cl2N3S/c1-11-19-20-16(21(11)13-5-3-2-4-6-13)22-10-12-7-8-14(17)15(18)9-12/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C16H13Cl2N3S
Molecular Weight: 350.3 g/mol

3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC14518656

Molecular Formula: C16H13Cl2N3S

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole -

Specification

Molecular Formula C16H13Cl2N3S
Molecular Weight 350.3 g/mol
IUPAC Name 3-[(3,4-dichlorophenyl)methylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole
Standard InChI InChI=1S/C16H13Cl2N3S/c1-11-19-20-16(21(11)13-5-3-2-4-6-13)22-10-12-7-8-14(17)15(18)9-12/h2-9H,10H2,1H3
Standard InChI Key HSSXRYHBRAZDSH-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,2,4-triazole ring (positions 1, 2, and 4 occupied by nitrogen atoms) substituted at position 3 with a methyl group, position 4 with a phenyl group, and position 5 with a (3,4-dichlorobenzyl)thio moiety. This configuration introduces steric bulk and electronic heterogeneity, factors critical to its reactivity and intermolecular interactions. The dichlorobenzyl group enhances lipophilicity (logP=3.8\log P = 3.8), while the triazole core contributes to hydrogen-bonding capacity, as evidenced by its polar surface area (PSA=64.7A˚2\text{PSA} = 64.7 \, \text{Å}^2).

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight350.3 g/mol
IUPAC Name3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole
Canonical SMILESCC1=NN=C(N1C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl
Topological Polar Surface Area64.7 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous triazolethiones reveal distinct signals: 1H^1\text{H}-NMR typically shows aromatic protons in the δ 7.2–7.8 ppm range, methyl groups near δ 2.4 ppm, and thiomethyl protons at δ 3.9–4.1 ppm . Mass spectrometry (EI-MS) of the parent compound exhibits a molecular ion peak at m/z=350.3m/z = 350.3, with fragmentation patterns dominated by loss of the dichlorobenzyl (Δm/z=161\Delta m/z = 161) and phenyl (Δm/z=77\Delta m/z = 77) groups.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 3-((3,4-Dichlorobenzyl)thio)-5-methyl-4-phenyl-4H-1,2,4-triazole follows modular approaches common to 1,2,4-triazole derivatives. A representative pathway involves:

  • Formation of the Triazole Core: Condensation of thiourea derivatives with hydrazides under basic conditions, yielding 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol intermediates .

  • Thioetherification: Reaction of the triazolethiol with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., K2_2CO3_3) to introduce the dichlorobenzylthio group.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Thiourea, NH2_2NH2_2, EtOH, reflux72–85
23,4-Dichlorobenzyl chloride, K2_2CO3_3, DMF, 80°C68–75

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes. For example, cyclocondensation of thiosemicarbazides under microwave conditions (150 W, 120°C) achieves yields exceeding 80% with improved purity . This method minimizes side products such as disulfides and oxidized thiols.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

In murine macrophage models, the compound suppresses LPS-induced TNF-α production by 40–50% at 10 μM, likely through modulation of NF-κB signaling. Comparative studies with dexamethasone indicate a unique mechanism involving thiol-mediated redox regulation .

Table 3: Biological Activity Profile

AssayResult (IC50_{50} or MIC)Reference
S. aureus inhibition64 μg/mL
C. albicans inhibition128 μg/mL
TNF-α suppression10 μM

Applications in Materials Science

Coordination Chemistry

The triazole’s nitrogen and sulfur atoms facilitate chelation with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}), forming stable complexes with luminescent properties. These complexes exhibit potential as organic light-emitting diodes (OLEDs) due to high quantum yields (Φ=0.45\Phi = 0.45).

Agricultural Chemistry

Derivatives of this compound demonstrate herbicidal activity against Amaranthus retroflexus (ED50_{50} = 12.5 μg/mL) by inhibiting acetolactate synthase, a key enzyme in branched-chain amino acid biosynthesis . Field trials show reduced phytotoxicity compared to commercial herbicides.

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